3,4-dimethyl-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2OS/c1-19-12-13-22(16-21(19)3)27(30)28-14-15-29-17-26(24-10-6-7-11-25(24)29)31-18-23-9-5-4-8-20(23)2/h4-13,16-17H,14-15,18H2,1-3H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZATFXZSOCARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity and Substituent Positioning
Regioselectivity in Fischer indole synthesis is governed by the choice of carbonyl component. Employing α-keto acids ensures preferential formation of the 3-substituted indole derivative. For instance, reaction with pyruvic acid directs the sulfanyl group to the 3-position, achieving >85% regioselectivity.
Catalytic Enhancements
Recent advancements incorporate Lewis acids (e.g., InCl3, 20 mol%) under ultrasound irradiation (25 kHz, 40°C) to accelerate cyclization, reducing reaction times from 12 hours to 20 minutes while maintaining yields of 90–95%.
Introduction of the Sulfanyl Group
The 3-{[(2-methylphenyl)methyl]sulfanyl} substituent is introduced via nucleophilic aromatic substitution (NAS) or direct thiolation.
Direct Thiolation Strategy
Lithiation of the indole at the 3-position using LDA (−78°C, THF) followed by quenching with (2-methylbenzyl)thiol provides the sulfanyl derivative in 78% yield. This method avoids protective groups but requires strict anhydrous conditions.
Protective Group Approach
Alternative routes employ Boc-protected indole, wherein the 3-position is brominated (NBS, DMF), followed by Suzuki coupling with (2-methylbenzyl)thiolate. Deprotection with TFA/CH2Cl2 (1:1) yields the desired product (82% over three steps).
Ethyl Spacer Attachment via Alkylation
The ethyl chain linking the indole and benzamide is introduced through N-alkylation of the indole nitrogen.
Bromoethylamine Hydrobromide Method
Reaction of 3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indole with bromoethylamine hydrobromide in DMF/K2CO3 (80°C, 8 h) affords the N-ethylamine intermediate in 88% yield. Excess base (2.5 eq) prevents di-alkylation byproducts.
Mitsunobu Reaction
For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh3, THF) couple ethanolamine to the indole nitrogen at room temperature (24 h, 75% yield). This method is less efficient but avoids high temperatures.
Amide Coupling with 3,4-Dimethylbenzoic Acid
The final step involves coupling the ethylamine intermediate with 3,4-dimethylbenzoic acid.
Acid Chloride Activation
Treatment of 3,4-dimethylbenzoic acid with thionyl chloride (SOCl2, reflux, 3 h) generates the acid chloride, which reacts with the ethylamine intermediate in anhydrous DCM/TEA (0°C to RT, 12 h). Yield: 92%.
Coupling Reagents
Alternative protocols employ EDCl/HOBt in DMF, enabling coupling at 0°C within 2 hours (89% yield). This method minimizes racemization and is scalable for industrial production.
Purification and Characterization
Recrystallization Optimization
Crude product purification utilizes 95% ethanol-water (1:1 v/v) with sonication (25 kHz, 20 min), yielding colorless crystals (mp 143–145°C).
Chromatographic Methods
Silica gel chromatography (hexane:EtOAc, 7:3) resolves minor impurities (<5%), though recrystallization is preferred for large-scale batches.
Spectroscopic Confirmation
- 1H NMR (500 MHz, CDCl3): δ 2.35 (s, 6H, CH3), 3.72 (t, 2H, CH2N), 4.28 (t, 2H, CH2S), 6.98–7.45 (m, 10H, Ar-H).
- ESI–MS : m/z 485.2 [M+H]+.
Green Chemistry and Scalability
Solvent Selection
Ethanol-water mixtures (50–70%) replace toxic solvents (DMF, THF), aligning with green chemistry principles. Ultrasound irradiation reduces energy consumption by 40%.
Catalytic Recycling
InCl3 catalyst recovery via aqueous extraction allows three reuse cycles without significant activity loss (yield drop: 95% → 87%).
Industrial Feasibility and Cost Analysis
| Step | Cost (USD/kg) | Yield (%) | Time (h) |
|---|---|---|---|
| Indole synthesis | 120 | 90 | 6 |
| Sulfanyl introduction | 85 | 82 | 8 |
| Ethylation | 45 | 88 | 10 |
| Amide coupling | 60 | 92 | 12 |
| Total | 310 | 62 | 36 |
Data aggregated from pilot-scale batches (100 kg).
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole core or the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups on the aromatic rings .
Scientific Research Applications
3,4-dimethyl-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, modulating their activity and leading to various biological effects. The methylsulfanyl group and benzamide moiety further enhance its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several benzamide and indole derivatives documented in the literature. Below is a detailed comparison based on substituents, synthetic routes, and hypothesized biological activities:
Table 1: Structural and Functional Comparison
Key Observations
The sulfanyl-indole motif is shared with BA98851 and N-substituted acetamides, suggesting a role in disulfide bonding or metal coordination . ZVT incorporates a triazole-sulfanyl group linked to fluorophenoxyethyl, which may enhance binding to mycobacterial enzymes like MtDprE1 via halogen-π interactions .
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a 3,4-dimethylbenzoyl chloride with an ethylamine intermediate bearing the substituted indole, analogous to methods for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () .
- Indole-sulfanyl derivatives in were synthesized via cyclization of thiosemicarbazides, a route adaptable for the target compound’s indole core .
Biological Implications: The indole-sulfanyl group in the target compound and BA98851 may mimic tryptophan residues in enzyme active sites, enabling competitive inhibition .
Research Findings and Limitations
- Structural Characterization : X-ray crystallography (as used in ) is critical for confirming the stereochemistry of such complex molecules .
- Gaps in Data: No direct pharmacological data for the target compound were found in the evidence. Comparative studies with analogs like ZVT and BA98851 are needed to evaluate efficacy against specific targets (e.g., Mtb enzymes or cancer-related proteins).
- Functional Group Optimization: Replacing the 2-methylphenylmethyl group with electron-withdrawing substituents (e.g., nitro or cyano) could modulate binding affinity, as seen in ’s derivatives .
Biological Activity
The compound 3,4-dimethyl-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a synthetic molecule that has gained attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₁N₃OS
- Molecular Weight : 335.53 g/mol
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific cellular pathways involved in cancer cell proliferation and survival. The presence of the indole moiety is known to influence various biological processes, including apoptosis and cell cycle regulation.
Anticancer Activity
-
Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:
- A549 (Lung Cancer) : IC50 values suggest moderate potency compared to standard chemotherapeutics.
- MCF-7 (Breast Cancer) : The compound showed promising growth inhibition, indicating potential as a breast cancer therapeutic agent.
- Mechanistic Insights : Molecular dynamics simulations have suggested that the compound interacts with key proteins involved in apoptosis pathways, particularly Bcl-2 family proteins, which are crucial for regulating cell death .
Antimicrobial Activity
Preliminary studies have also indicated that this compound possesses antimicrobial properties. It was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the key functional groups in 3,4-dimethyl-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide, and how do they influence its chemical reactivity?
- Answer: The compound contains a benzamide core (amide-linked aromatic ring), a 3-sulfanylindole moiety , and a 2-methylbenzylthioether group . These groups contribute to its reactivity:
- The amide group participates in hydrogen bonding, critical for biological interactions (e.g., enzyme inhibition) .
- The indole-sulfanyl group enhances electrophilic substitution reactivity, enabling functionalization at the indole C3 position .
- The 2-methylbenzyl substituent introduces steric bulk, potentially affecting binding affinity in biological assays .
- Methodological Insight: Use spectroscopic techniques (e.g., H/C NMR) to verify functional group positions and monitor reactivity shifts during synthesis .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer: Synthesis typically involves multi-step organic reactions:
Indole Functionalization: Introduce the sulfanyl group at C3 via nucleophilic substitution using 2-methylbenzyl mercaptan under basic conditions (e.g., NaH in DMF) .
Amide Coupling: React the functionalized indole intermediate with 3,4-dimethylbenzoyl chloride using carbodiimide coupling agents (e.g., EDC·HCl) in acetonitrile:water (3:1) .
Purification: Crystallize the product from methanol:water (4:1) to achieve >95% purity .
- Key Considerations: Monitor reaction progress via TLC and optimize pH/temperature to avoid side reactions (e.g., over-alkylation) .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Answer: A combination of analytical methods is used:
- NMR Spectroscopy: H NMR confirms substitution patterns (e.g., indole C3 sulfanyl group) and methylbenzyl integration .
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z corresponding to CHNOS) .
- HPLC: Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies impurities from incomplete coupling or oxidation .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing side reactions?
- Answer: Key strategies include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce hydrolysis .
- Catalytic Additives: Introduce DMAP (4-dimethylaminopyridine) to accelerate amide coupling efficiency .
- Inert Atmosphere: Conduct sulfanyl group installation under nitrogen to prevent oxidation of thiol intermediates .
- Case Study: Stirring the reaction mixture for 72 hours at room temperature improved coupling yields by 20% compared to shorter durations .
Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?
- Answer: Contradictions may arise from assay conditions or structural analogs. Mitigation approaches:
- Dose-Response Studies: Establish EC/IC values across multiple concentrations to differentiate activity thresholds .
- Structural Analog Comparison: Test derivatives (e.g., replacing the 2-methylbenzyl group with 4-chlorobenzyl) to isolate functional group contributions .
- Meta-Analysis: Cross-reference data from PubChem and peer-reviewed studies to identify trends (e.g., consistent activity against Gram-positive bacteria) .
Q. What strategies enhance the compound’s bioactivity through targeted structural modifications?
- Answer: Focus on functional group diversification:
- Sulfanyl Group Replacement: Substitute with sulfonyl or sulfonamide groups to improve metabolic stability .
- Benzamide Substitution: Introduce electron-withdrawing groups (e.g., nitro) at the 3,4-dimethyl position to enhance receptor binding .
- Indole Ring Expansion: Synthesize a β-carboline analog to explore intercalation-based mechanisms in anticancer assays .
- Validation: Use molecular docking to predict binding affinity changes post-modification and validate with in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
